molecular formula C11H12N2O B1626812 N-(4-(1-Cyanoethyl)phenyl)acetamide CAS No. 28694-91-9

N-(4-(1-Cyanoethyl)phenyl)acetamide

Cat. No. B1626812
CAS RN: 28694-91-9
M. Wt: 188.23 g/mol
InChI Key: ROQNRAHSLXIIER-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Direct Reaction with Methyl Cyanoacetate : A versatile and economical method involves treating various substituted aryl or heteryl amines with methyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives .
  • Stirring without Solvent and Heat : Direct treatment of different amines with methyl cyanoacetate at room temperature can also lead to the formation of N-substituted cyanoacetamide compounds .
  • Fusion Reaction : Solvent-free reaction of aryl amines with ethyl cyanoacetate is another widely used method for preparing cyanoacetanilides .

Molecular Structure Analysis

The molecular structure of N-(4-(1-Cyanoethyl)phenyl)acetamide consists of a phenyl ring attached to an acetamide group via a cyanoethyl linker. The compound exhibits a hindered amine motif, which makes it chemically distinct and useful in organic synthesis and medicinal chemistry .


Chemical Reactions Analysis

N-(4-(1-Cyanoethyl)phenyl)acetamide can participate in various condensation and substitution reactions due to the active hydrogen on its C-2 position. Its carbonyl and cyano functions allow it to form a variety of heterocyclic compounds. Additionally, derivatives of cyanoacetamide have shown diverse biological activities .

Scientific Research Applications

Electron Behavior and Biological Properties

N-[4-(Ethylsulfamoyl)phenyl]acetamide, a compound related to N-(4-(1-Cyanoethyl)phenyl)acetamide, has been studied for its structural parameters, electron behavior, and biological properties using the Gaussian 16 W DFT tool. This research explored the compound's electron localization functions and intermolecular interactions in polar liquids, providing insights into its reactivity. Additionally, molecular docking studies indicated potential fungal and cancer activities of the compound (Bharathy et al., 2021).

Synthesis and Structural Analysis

The synthesis of related acetamide derivatives, such as N-(2-hydroxyphenyl)acetamide and N-(2-(trimethylsilyloxy)phenyl)acetamide, has been reported. These studies involve structural investigations using NMR spectroscopy, X-ray analysis, and DFT methods, contributing to a deeper understanding of the molecular structure and properties of acetamide derivatives (Nikonov et al., 2016).

Anticancer and Anti-Inflammatory Properties

N-(2-hydroxyphenyl)acetamide, a compound structurally similar to N-(4-(1-Cyanoethyl)phenyl)acetamide, has been evaluated for its anti-arthritic and anti-inflammatory activities. The study demonstrated its potential in reducing inflammatory cytokines and oxidative stress markers, suggesting promising anti-arthritic properties (Jawed et al., 2010).

Antimicrobial and Hemolytic Activity

The synthesis and biological evaluation of acetamide derivatives, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, revealed their antimicrobial activity against various microbial species. These compounds displayed selective activity with low toxicity, highlighting their potential as antimicrobial agents (Gul et al., 2017).

Two-Photon Absorption Enhancement

Triphenylamine derivatives, such as N-(4-(4-(diphenylamino)styryl)phenyl)acetamide, have been synthesized to explore their two-photon absorption properties. The study found significant enhancement in absorption, attributed to electron coupling and π-electron delocalization, which could be relevant for optical applications (Wang et al., 2008).

Future Directions

: Sigma-Aldrich Product Information

properties

IUPAC Name

N-[4-(1-cyanoethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(7-12)10-3-5-11(6-4-10)13-9(2)14/h3-6,8H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQNRAHSLXIIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481341
Record name N-[4-(1-Cyanoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-Cyanoethyl)phenyl)acetamide

CAS RN

28694-91-9
Record name N-[4-(1-Cyanoethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28694-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1-Cyanoethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(4-Amino-phenyl)-propionitrile (10.2 g, 69.8 mmol) in pyridine (40 mL) was added Ac2O (7.49 g, 73.4 mmol) at room temperature. The reaction mixture was refluxed for 1 hrs then cooled to room temperature, and concentrated in vacuo.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Fan, QL Zhou - Chem Catalysis, 2021 - cell.com
Transfer functionalization has emerged as an efficient strategy for the synthesis of organic functional compounds. This article reports a new cleavage model of functional radicals, which …
Number of citations: 9 www.cell.com

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